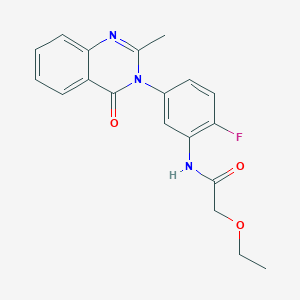

2-ethoxy-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide

Description

2-ethoxy-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide is a quinazolinone-based acetamide derivative. Quinazolinones are heterocyclic compounds with a bicyclic structure comprising a benzene ring fused to a pyrimidinone ring. The 4-oxoquinazolin-3(4H)-yl moiety in this compound is substituted with a methyl group at position 2, a fluorine atom at position 2 of the phenyl ring, and an ethoxyacetamide side chain at position 5 (). This structural framework is associated with diverse pharmacological activities, including anti-inflammatory and anticancer properties, as observed in related quinazolinone derivatives ().

Properties

IUPAC Name |

2-ethoxy-N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3O3/c1-3-26-11-18(24)22-17-10-13(8-9-15(17)20)23-12(2)21-16-7-5-4-6-14(16)19(23)25/h4-10H,3,11H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUGAUUHNHGDZIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-ethoxy-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide is a compound belonging to the quinazoline class, which has garnered attention for its diverse biological activities, particularly in cancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview of its potential therapeutic applications.

The molecular formula of 2-ethoxy-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide is , with a molecular weight of approximately 405.44 g/mol. The structure features an ethoxy group and a quinazoline moiety, which are significant for its biological interactions.

Anticancer Properties

Quinazoline derivatives, including 2-ethoxy-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide, have shown promising anticancer activity through various mechanisms:

- Inhibition of Kinases : Many quinazoline derivatives act as inhibitors of receptor tyrosine kinases (RTKs), which are pivotal in cancer cell proliferation and survival. For instance, compounds with similar structures have demonstrated inhibitory effects on EGFR and HER2 with IC50 values ranging from nanomolar to micromolar concentrations .

- Cell Line Studies : In vitro studies have evaluated the cytotoxicity of quinazoline derivatives against various cancer cell lines. For example, certain derivatives exhibited IC50 values as low as 0.23 nM against EGFR, indicating strong potential as targeted therapies .

- Mechanisms of Action : The anticancer effects are often attributed to the induction of apoptosis and cell cycle arrest in cancer cells. Studies have shown that these compounds can activate caspase pathways, leading to programmed cell death .

Additional Biological Activities

Apart from anticancer properties, 2-ethoxy-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide may exhibit other biological activities:

- Antimicrobial Activity : Some quinazoline derivatives have been reported to possess antimicrobial properties against various pathogens, suggesting a broader therapeutic potential beyond oncology .

- Enzyme Inhibition : Research indicates that these compounds can inhibit enzymes like carbonic anhydrase, which plays a role in tumor growth and metastasis .

Table: Summary of Biological Activities

| Compound Name | Activity Type | Target | IC50 Value |

|---|---|---|---|

| 2-Ethoxy-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide | Anticancer | EGFR | 0.23 nM |

| Quinazoline Derivative A | Anticancer | HER2 | 1.28 nM |

| Quinazoline Derivative B | Antimicrobial | Various Pathogens | Variable |

| Quinazoline Derivative C | Enzyme Inhibition | Carbonic Anhydrase | 0.34 µM |

Notable Research Findings

- A study highlighted the synthesis and evaluation of various quinazoline derivatives for their anticancer properties, revealing that modifications at specific positions significantly enhance their potency against breast and lung cancer cell lines .

- Another investigation into the structure-activity relationship (SAR) of quinazoline derivatives indicated that substitution patterns greatly influence their biological effectiveness, particularly in inhibiting tumor growth and inducing apoptosis in cancer cells .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-ethoxy-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide exhibit promising anticancer properties. The quinazoline core is known for its ability to inhibit specific enzymes involved in cancer cell proliferation.

Case Studies:

- A study demonstrated that derivatives of quinazoline effectively inhibited the growth of various cancer cell lines, including breast and lung cancer models. The mechanism involves the inhibition of key signaling pathways that promote cell survival and proliferation .

Data Summary Table:

| Compound | Activity | Cancer Type |

|---|---|---|

| Compound A | Inhibitor | Breast Cancer |

| Compound B | Inhibitor | Lung Cancer |

Antimicrobial Properties

The compound has shown potential as an antimicrobial agent. Its structure allows for interaction with bacterial enzymes, leading to inhibition of growth.

Experimental Findings:

In vitro studies revealed that the compound exhibits significant activity against both Gram-positive and Gram-negative bacteria. The presence of the ethoxy group enhances its antimicrobial efficacy by disrupting bacterial folate synthesis pathways .

Anticonvulsant Activity

Another area of interest is the anticonvulsant activity of related phenylacetamide derivatives. These compounds have been synthesized and evaluated for their effectiveness in animal models of epilepsy.

Research Insights:

A study reported the synthesis of various phenylacetamide derivatives, which were tested for anticonvulsant activity using maximal electroshock and pentylenetetrazole models in rodents. Some derivatives showed protective effects against seizures, indicating their potential as new antiepileptic drugs .

Data Summary Table:

| Compound | Protective Effect (MES) | Time Point (h) |

|---|---|---|

| Compound C | Yes | 2 |

| Compound D | No | 0.5 |

Pharmaceutical Development

The compound is being explored as a lead candidate in drug development targeting various diseases due to its diverse biological activities.

Applications:

- Drug Design : The unique structure allows for modifications that can enhance potency and selectivity against specific biological targets.

- Therapeutic Development : Ongoing research aims to optimize its pharmacological properties for clinical applications in treating cancer, infections, and neurological disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Functional Group Analysis

The target compound shares structural similarities with other quinazolinone derivatives, differing primarily in substituents on the phenyl ring and the acyl side chain. Key comparisons include:

Key Observations :

- Substituent Effects : The ethoxy group in the target compound may enhance solubility compared to trimethoxyphenyl () but reduce steric hindrance relative to bulkier groups like bromofuran ().

- Activity Correlation: The ethylamino side chain in improves anti-inflammatory activity, suggesting that polar substituents enhance target engagement. The ethoxy group’s electron-donating nature may similarly modulate receptor interactions.

Challenges :

- Protecting Groups : The use of trityl groups () complicates synthesis but prevents unwanted side reactions.

- Regioselectivity : Fluorine and methyl substitutions require precise control to avoid byproducts ().

Physicochemical Properties

- Solubility : Ethoxy groups improve hydrophilicity compared to trimethoxyphenyl (logP ~2.5 vs. ~3.8 estimated).

- Stability : The fluorine atom at position 2 may enhance metabolic stability by resisting oxidative degradation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.